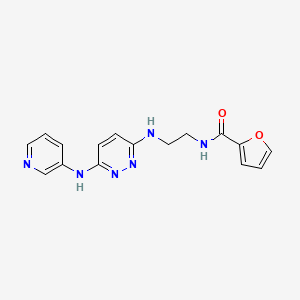

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(13-4-2-10-24-13)19-9-8-18-14-5-6-15(22-21-14)20-12-3-1-7-17-11-12/h1-7,10-11H,8-9H2,(H,18,21)(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXGLKRJTUFMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₂ |

| Molecular Weight | 324.34 g/mol |

| CAS Number | 1021023-61-9 |

| SMILES | O=C(NCCNc1ccc(Nc2cccnc2)nn1)c1ccco1 |

This compound features a furan ring, a pyridazine moiety, and an ethylamine linkage, contributing to its diverse biological interactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biochemical pathways by:

- Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it can inhibit their function, which is crucial in processes like cell proliferation and metabolism.

- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing signaling pathways involved in cell growth and survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, a study demonstrated that derivatives of similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Case Studies and Experimental Data

- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several human cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating potent activity .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines and showed potential in treating inflammatory diseases .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets such as DNA gyrase and other critical enzymes involved in cellular processes. This binding affinity correlates with observed biological activities .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate for drug development:

- Cancer Therapeutics : Due to its ability to induce apoptosis in cancer cells, it is being investigated as a potential treatment for various malignancies.

- Antimicrobial Agents : Preliminary studies suggest antimicrobial properties that warrant further investigation for use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with analogous molecules based on structural motifs, synthetic pathways, and inferred pharmacological properties.

Core Heterocyclic Scaffolds

- Target Compound: Pyridazine core with pyridin-3-ylamino and furan-2-carboxamide substituents.

- Furo[2,3-b]pyridine Derivatives (e.g., ): These feature fused furan-pyridine systems with fluorophenyl and trifluoroethyl groups.

- Quinoline Derivatives (): Quinoline-based structures with benzyloxy or pyridinyloxy substituents. The larger aromatic system may confer stronger π-π stacking interactions but reduce solubility relative to pyridazine .

Substituent Analysis

Pharmacological Implications

- Target Compound : The pyridazine core may offer a balance between rigidity (for target affinity) and solubility (via furan). However, it lacks the electron-deficient fluorophenyl or trifluoroethyl groups seen in and , which are critical for kinase inhibition .

- Competitive Binding: Quinoline derivatives () with chlorobenzyl groups likely exhibit stronger hydrophobic binding but higher metabolic clearance than the target compound’s furan-carboxamide .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce pyridinylamino groups onto pyridazine rings .

- Reduction steps (e.g., using iron powder under acidic conditions) to convert nitro intermediates to amines .

- Condensation reactions with furan-2-carboxylic acid derivatives, facilitated by coupling agents like EDC/HOBt .

Key considerations include temperature control (often 60–80°C), solvent selection (DMF or THF), and purification via column chromatography or HPLC to achieve >95% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms connectivity of the pyridazine, furan, and ethylamino groups .

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

- HPLC (C18 columns, acetonitrile/water gradients) monitors reaction progress and purity, with UV detection at 254 nm .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer :

- Enzyme inhibition assays (e.g., kinase or protease targets) assess activity at 1–10 µM concentrations .

- Cytotoxicity screening in cancer cell lines (e.g., MTT assays) identifies IC₅₀ values .

- Computational docking (AutoDock Vina) predicts binding to targets like STING pathway proteins or DNA polymerases .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance scalability and stereochemical fidelity?

- Methodological Answer :

- Flow chemistry reduces side reactions and improves yield for intermediates .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyridazine functionalization .

- DoE (Design of Experiments) models variables (pH, temperature, stoichiometry) to minimize byproducts .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Structural-activity relationship (SAR) studies compare analogs (e.g., replacing pyridin-3-ylamino with thiazole groups) to isolate pharmacophores .

- Assay standardization : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic stability testing (e.g., liver microsomes) identifies if discrepancies arise from rapid degradation .

Q. What in silico and experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular dynamics simulations (AMBER/CHARMM) model interactions with targets like kinases over 100-ns trajectories .

- SPR (Surface Plasmon Resonance) quantifies binding kinetics (KD, kon/koff) for putative targets .

- CRISPR-Cas9 knockout models validate target necessity in observed bioactivity .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability and reactivity?

- Methodological Answer :

- Accelerated stability studies (40°C/75% RH for 4 weeks) track degradation via LC-MS, identifying hydrolytic cleavage of the carboxamide bond as a key instability .

- pH-rate profiling (pH 2–10 buffers) reveals optimal stability at pH 6–7 .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

- Trace metal analysis (ICP-MS) detects catalyst contaminants affecting coupling reactions .

- In situ FTIR monitors reaction progress to identify incomplete steps .

- Replicate reactions under inert atmospheres (N2/Ar) to rule out oxidation .

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

- Methodological Answer :

- Non-linear regression (GraphPad Prism) fits IC₅₀/EC₅₀ values with 95% confidence intervals .

- ANOVA with post-hoc tests (e.g., Tukey’s) compares activity across analogs .

- Hill slope analysis distinguishes cooperative vs. non-cooperative binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.